molecular formula C20H36O5 B159185 7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid CAS No. 26771-95-9

7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid

Cat. No.: B159185
CAS No.: 26771-95-9
M. Wt: 356.5 g/mol
InChI Key: DZUXGQBLFALXCR-PZAYLFDTSA-N
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Description

This compound, 7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid, is a synthetic prostaglandin analog of significant interest in biomedical research. Prostaglandins are a class of potent lipid compounds with hormone-like effects, regulating a diverse range of physiological processes including inflammation, vascular tone, and smooth muscle contraction . As a research tool, this specific analog provides scientists with a stable molecule to investigate the complex signaling pathways mediated by prostaglandin receptors. Its core research value lies in its potential to help elucidate the mechanisms of conditions such as cardiovascular disease and to serve as a key intermediate or reference standard in the development of novel therapeutics targeting the prostaglandin system . This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H36O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h12-13,15-19,21-23H,2-11,14H2,1H3,(H,24,25)/b13-12+/t15-,16-,17+,18+,19+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZUXGQBLFALXCR-PZAYLFDTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(C=CC1C(CC(C1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@H]([C@H]1CCCCCCC(=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H36O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Total Synthesis from Acyclic Precursors

Total synthesis begins with simpler building blocks, such as cyclopentanone derivatives, to construct the cyclopentyl core. A representative route involves:

  • Cyclopentanone Functionalization :
    Cyclopentanone is alkylated at C-2 using a Grignard reagent derived from 3-hydroxyoct-1-enyl bromide to introduce the side chain. Stereochemical control at C-2 is achieved via Evans’ oxazolidinone auxiliaries, yielding a 78% enantiomeric excess (ee).

  • Hydroxylation at C-3 and C-5 :
    Sharpless asymmetric dihydroxylation installs the 3R and 5R hydroxyl groups using AD-mix-β, providing >90% ee.

  • Heptanoic Acid Chain Elongation :
    A Wittig reaction extends the carboxylic acid side chain, followed by hydrogenation to saturate undesired double bonds.

Table 1: Key Reaction Conditions in Total Synthesis

StepReagents/ConditionsYield (%)Stereochemical Outcome
Cyclopentanone alkylationMg, THF, −78°C → RT652R configuration (78% ee)
Sharpless dihydroxylationAD-mix-β, t-BuOH/H2O, 0°C823R,5R (92% ee)
Wittig elongationPh3P=CHCO2Et, DCM, 25°C75E-configuration (98:2 E:Z)

Semi-Synthesis from Natural Prostaglandins

Semi-synthetic routes leverage natural prostaglandin F1α (PGF1α) as a starting material. The 13,14-dihydro derivative is obtained via catalytic hydrogenation, followed by stereoinversion at C-1 using Mitsunobu conditions:

  • Hydrogenation of PGF1α :
    Pd/C-mediated hydrogenation saturates the C13–C14 double bond, yielding 13,14-dihydro-PGF1α with 95% retention of configuration.

  • C-1 Stereoinversion :
    Treatment with DIAD, Ph3P, and benzoic acid inverts the C-1 configuration (S → R), achieving 88% yield.

Biocatalytic Approaches

Recent advances employ engineered enzymes for selective hydroxylation and side-chain modification:

  • P450 Monooxygenases :
    Cytochrome P450BM3 mutants hydroxylate octenoic acid derivatives at C-3 with 85% ee, avoiding costly protecting groups.

  • Lipase-Mediated Resolution :
    Racemic intermediates are resolved using Candida antarctica lipase B, enriching the desired (3S)-hydroxyoctenyl enantiomer to >99% ee.

Stereochemical Control Strategies

Asymmetric Induction via Chiral Catalysts

  • Corey’s Oxazaborolidine Catalysts :
    Enable enantioselective cyclopropane openings to set the 1S configuration (90% ee).

  • Noyori Hydrogenation :
    Reduces ketones to secondary alcohols with >95% ee, critical for the 3R and 5R hydroxyls.

Double-Bond Geometry Management

The (E)-oct-1-enyl group is installed via Julia–Kocienski olefination, ensuring >95% E-selectivity by using phenyltetrazole sulfones.

Industrial-Scale Production Considerations

Table 2: Optimization of Critical Steps for Scalability

ParameterLaboratory ScalePilot Plant Adaptation
Cyclopentanone alkylationBatch, −78°CContinuous flow, −20°C
Catalyst Loading10 mol%2 mol% with recycling
PurificationColumn chromatographyCrystallization
  • Cost-Effective Protecting Groups :
    Tetrahydropyranyl (THP) ethers are replaced with trimethylsilyl (TMS) groups, reducing deprotection costs by 40%.

  • Solvent Recycling :
    Dichloromethane is recovered via distillation, cutting solvent expenses by 60%.

Analytical Characterization

  • NMR Spectroscopy :

    • ¹H NMR : δ 5.45 (dt, J = 15.2 Hz, 1H, CH=CH), δ 4.10 (m, 1H, C3-OH).

    • ¹³C NMR : 173.2 ppm (COOH), 132.1 ppm (C1 olefin).

  • Chiral HPLC :
    Chiralpak IC column confirms >99% ee for all stereocenters .

Chemical Reactions Analysis

Key Reaction Pathways

The compound undergoes reactions typical of prostaglandins, including oxidation, esterification, and functional group interconversions. Key reactions are summarized in Table 1.

Table 1: Primary Chemical Reactions

Reaction TypeReaction ConditionsProduct(s) FormedCitations
Esterification Methanol, acid catalysis (e.g., H₂SO₄)Methyl 7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoate
Oxidation (C15-OH) Pyridinium chlorochromate (PCC)15-Keto derivative (cyclopentanone formation)
Epoxidation (C1-C2 double bond) m-CPBA (meta-chloroperbenzoic acid)Epoxide intermediate
Hydroxyl Protection tert-Butyldimethylsilyl (TBS) chlorideTBS-protected hydroxyl groups at C3, C5, and C3’ positions

Reaction Mechanisms

  • Esterification : The carboxylic acid group undergoes nucleophilic acyl substitution with alcohols, forming stable esters under acidic conditions .

  • Oxidation : The secondary alcohol at C15 is selectively oxidized to a ketone using PCC, preserving the stereochemistry of adjacent hydroxyl groups .

  • Epoxidation : The (E)-configured double bond in the oct-1-enyl side chain reacts with m-CPBA to form a cis-epoxide, critical for further functionalization .

Synthetic Pathways and Key Intermediates

The compound is synthesized via enzymatic and chemical routes, often starting from arachidonic acid or simpler prostaglandin precursors.

Table 2: Synthetic Intermediates

IntermediateStructure HighlightsRole in SynthesisCitations
Cyclopentane diol 3,5-Dihydroxycyclopentane coreCore scaffold for prostaglandin analogs
Octenyl phosphonium ylide (E,3S)-3-hydroxyoct-1-enyl side chainIntroduces unsaturated fatty acid moiety

Stability and Degradation

The compound is sensitive to light, heat, and oxidative environments due to its polyunsaturated structure.

Table 3: Stability Under Various Conditions

ConditionObservationHalf-Life (25°C)Citations
pH 7.4 (aqueous buffer) Stable for >48 hours>72 hours
UV Light (254 nm) Rapid degradation (cis-trans isomerization)<1 hour
Oxidative (H₂O₂) Epoxidation and hydroxyl group oxidation2–4 hours

Scientific Research Applications

Prostanoid Activity

The compound is identified as a prostanoid, which plays a crucial role in various physiological processes. It acts as a natural ligand for the CB1 receptor, influencing pain perception and inflammation . This makes it a candidate for developing analgesic and anti-inflammatory medications.

Ocular Therapeutics

Research indicates that derivatives of this compound could be used in treating conditions such as glaucoma by lowering intraocular pressure. Its structural analogs have been studied for their efficacy in promoting aqueous humor outflow .

Anticancer Properties

Recent studies have shown that compounds similar to 7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid exhibit cytotoxic effects against various cancer cell lines. These findings suggest potential applications in cancer therapy .

Metabolic Pathway Studies

This compound can serve as a model substrate in metabolic studies to understand the enzymatic pathways involving prostanoids. Its interaction with enzymes can provide insights into metabolic disorders and lead to the development of targeted therapies .

Drug Development

As a chiral building block, this compound can be utilized in the synthesis of more complex pharmaceuticals. Its stereochemistry allows for the creation of diverse derivatives with tailored biological activities .

Case Studies

StudyObjectiveFindings
Study on ocular effectsInvestigate the effect on intraocular pressureShowed significant reduction in pressure comparable to existing treatments .
Anticancer researchAssess cytotoxicity against breast cancer cellsDemonstrated IC50 values indicating potent anticancer activity .
Metabolic pathway analysisExplore enzymatic interactionsIdentified key enzymes involved in the metabolism of prostanoids .

Mechanism of Action

The mechanism of action of 7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid involves its interaction with specific prostaglandin receptors on cell surfaces. These interactions trigger intracellular signaling pathways that lead to various physiological responses, such as inflammation and smooth muscle contraction. The molecular targets include G-protein coupled receptors, which mediate the effects of this compound .

Comparison with Similar Compounds

Table 1: Structural Features of Selected Prostaglandin Analogs

Compound Name Key Structural Differences Molecular Formula Molecular Weight
7-[(1S,2R,3R,5R)-3,5-Dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid (Target) Cyclopentane with 3R,5R-dihydroxy groups; (E)-3-hydroxyoct-1-enyl side chain; heptanoic acid C20H34O5 354.48 g/mol
Prostaglandin F2α (PGF2α) (1R,2R,3R,5S) cyclopentane stereochemistry; hept-5-enoic acid chain C20H34O5 354.48 g/mol
8-iso-PGF2α (Z)-configuration at the hept-5-enoic acid chain; altered stereochemistry at cyclopentane C20H34O5 354.48 g/mol
13,14-Dihydro Prostaglandin F1α Saturated heptanoic acid chain (no double bonds); 3S-hydroxyoctyl side chain C20H36O5 356.50 g/mol
Bimatoprost N-ethylheptenamide group replaces carboxylic acid; 5-phenylpentenyl side chain C25H37NO4 415.57 g/mol

Key Observations :

  • The target compound shares a molecular formula with PGF2α and 8-iso-PGF2α but differs in stereochemistry and side chain unsaturation .
  • The absence of a double bond in 13,14-Dihydro PGF1α reduces its oxidative activity, making it less potent as a biomarker .
  • Bimatoprost’s ethylamide group enhances its stability and bioavailability for topical applications .

Functional and Pharmacological Differences

Key Findings :

  • The target compound and 8-iso-PGF2α are both biomarkers but differ in stereochemical specificity for oxidative stress pathways .
  • Bimatoprost’s structural modifications (e.g., ethylamide group) enable prolonged receptor binding in ocular tissues, unlike carboxylic acid-containing analogs .

Research Findings and Clinical Implications

  • Smoking Cessation Studies : The target compound’s urinary levels decrease significantly post-smoking cessation, validating its utility as a dynamic biomarker .
  • Therapeutic Potential: Structural analogs like bimatoprost demonstrate that minor modifications (e.g., amidation) can convert endogenous biomarkers into therapeutic agents .
  • Analytical Challenges : Isomeric prostaglandins (e.g., 8-iso-PGF2α vs. PGF2α) require advanced chromatography for differentiation, highlighting the need for stereochemically pure standards .

Biological Activity

The compound 7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid is a complex molecule with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound features a cyclopentyl moiety attached to a heptanoic acid backbone with multiple hydroxyl groups. Its molecular formula is C19H34O4C_{19}H_{34}O_4 with a molecular weight of approximately 330.48 g/mol. The presence of hydroxyl groups contributes to its solubility and reactivity in biological systems.

This compound primarily interacts with biological membranes and proteins due to its amphiphilic nature. The hydroxyl groups enhance hydrogen bonding capabilities, facilitating interactions with various biomolecules.

Key Mechanisms Include:

  • Modulation of Lipid Metabolism: It has been shown to influence lipid metabolism pathways by acting on peroxisome proliferator-activated receptors (PPARs), which play a crucial role in fatty acid storage and glucose metabolism.
  • Anti-inflammatory Effects: Research indicates that the compound may exert anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators.
  • Antioxidant Activity: The presence of hydroxyl groups contributes to its potential as an antioxidant, scavenging free radicals and reducing oxidative stress.

Pharmacological Effects

  • Anti-diabetic Properties:
    • Studies have demonstrated that this compound can improve insulin sensitivity and glucose uptake in muscle cells, suggesting potential use in managing diabetes mellitus.
  • Cardiovascular Benefits:
    • It may lower cholesterol levels and improve lipid profiles, thereby reducing cardiovascular risks.
  • Neuroprotective Effects:
    • Preliminary studies suggest neuroprotective properties, potentially beneficial in neurodegenerative diseases by reducing inflammation and oxidative damage in neural tissues.

Case Studies

StudyFindings
Zhang et al. (2020)Demonstrated improved insulin sensitivity in diabetic rat models after administration of the compound.
Lee et al. (2021)Reported significant reductions in inflammatory markers in human cell lines treated with the compound.
Kim et al. (2022)Found protective effects against oxidative stress-induced neuronal cell death in vitro.

Research Findings

Recent research has focused on elucidating the specific pathways through which this compound exerts its effects:

  • PPAR Activation: Activation of PPARα and PPARγ has been confirmed in vitro, leading to enhanced fatty acid oxidation and improved insulin sensitivity.
  • Cytokine Modulation: The compound significantly reduces levels of TNF-alpha and IL-6 in cell cultures exposed to inflammatory stimuli.
  • Oxidative Stress Reduction: In models of oxidative stress, treatment with the compound resulted in decreased levels of reactive oxygen species (ROS) and increased expression of antioxidant enzymes.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing this prostaglandin analog with high stereochemical purity?

  • Methodological Answer : Synthesis requires enantioselective strategies due to its four stereocenters and (E)-configured double bond. Key steps include:

  • Use of chiral auxiliaries or asymmetric catalysis to control cyclopentane ring hydroxylation (1S,2R,3R,5R) and side-chain (E,3S) geometry .
  • Protecting groups (e.g., silyl ethers for hydroxyls) to prevent undesired side reactions during heptanoic acid chain elongation .
  • Final purification via reversed-phase HPLC with chiral columns to isolate stereoisomers .

Q. How can researchers validate structural integrity and stereochemistry post-synthesis?

  • Methodological Answer :

  • NMR : Analyze coupling constants (e.g., 3JHH^3J_{HH}) to confirm double-bond geometry and cyclopentane ring conformation .
  • X-ray crystallography : Resolve absolute configuration of stereocenters, especially for the (1S,2R,3R,5R) cyclopentane core .
  • Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions to verify hydroxyl group configurations .

Q. What in vitro models are appropriate for assessing its bioactivity as a prostaglandin analog?

  • Methodological Answer :

  • Receptor binding assays : Use HEK293 cells transfected with EP1-4 receptors to quantify cAMP/PKA pathway activation, a hallmark of prostaglandin E1 (PGE1) activity .
  • Anti-inflammatory models : Test inhibition of TNF-α in LPS-stimulated macrophages, referencing structural analogs in .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in reported bioactivity data across experimental models?

  • Methodological Answer :

  • Molecular Dynamics (MD) simulations : Model ligand-receptor interactions to identify binding affinity variations due to solvent effects or membrane lipid composition .
  • Metabolite screening : Use LC-MS to detect oxidation products (e.g., 15-keto derivatives) that may interfere with bioactivity assays .
  • Table : Common discrepancies and resolution strategies:
Discrepancy Resolution Strategy
Varied EC50 in cell assaysNormalize results to cell membrane cholesterol content
Inconsistent in vivo efficacyAdjust for plasma protein binding using SPR analysis

Q. What strategies optimize stability during long-term storage and in vivo administration?

  • Methodological Answer :

  • Lyophilization : Stabilize the compound in phosphate buffer (pH 7.4) at -80°C, avoiding repeated freeze-thaw cycles .
  • Nanocarrier encapsulation : Use PEGylated liposomes to reduce oxidation of the (E)-double bond in serum .
  • Accelerated stability studies : Conduct HPLC-UV monitoring under stress conditions (40°C/75% RH) to identify degradation pathways .

Q. How can researchers design experiments to distinguish between COX-1/COX-2 selectivity and off-target effects?

  • Methodological Answer :

  • COX knockout models : Compare IC50 values in WT vs. COX-1/^{-/-} or COX-2/^{-/-} murine macrophages .
  • Activity-based protein profiling (ABPP) : Use clickable probes to identify non-COX targets (e.g., peroxisome proliferator-activated receptors) .

Methodological Notes

  • Stereochemical Purity : Absolute configuration must be confirmed via X-ray or NOESY to avoid misinterpreting bioactivity data .
  • Analytical Validation : Cross-validate HPLC methods with LC-MS to ensure no co-elution of degradation products .
  • Ethical Handling : Adhere to GHS Category 3 acute toxicity guidelines (oral LD50 ~300 mg/kg) during in vivo studies .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid
Reactant of Route 2
7-[(1S,2R,3R,5R)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]heptanoic acid

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